2-{[(4-Methoxyphenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine typically involves multiple steps, starting with the preparation of the imidazolidine ring, followed by the introduction of the methoxyphenyl, sulfanyl, and nitro groups. Common synthetic routes include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate amine with formaldehyde and a secondary amine under acidic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the imidazolidine ring.
Addition of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
59761-09-0 |
---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C12H15N3O3S/c1-14-8-7-13-11(14)12(15(16)17)19-10-5-3-9(18-2)4-6-10/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
AATBMSCZTQWDDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.